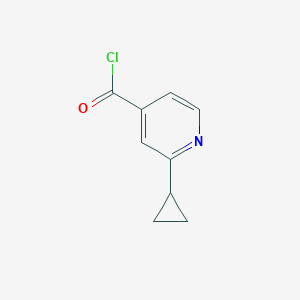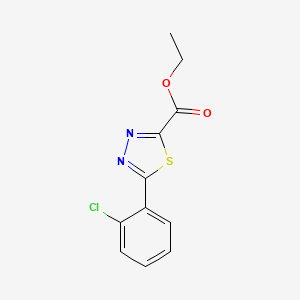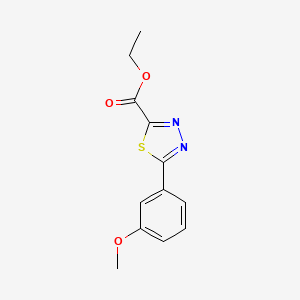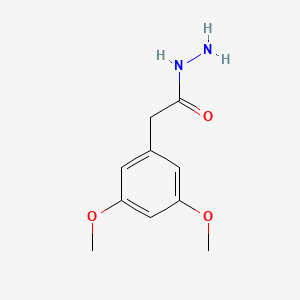![molecular formula C18H21N3O4 B1411116 Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate CAS No. 1992986-10-3](/img/structure/B1411116.png)
Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate
Vue d'ensemble
Description
The compound is a derivative of piperidine, a common organic compound used in the synthesis of many pharmaceuticals, and pyrrole, a heterocyclic aromatic organic compound. It also contains a nitro group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with two nitrogen atoms), and a nitro group (NO2) attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the pyrrole ring, which is electron-rich. This could make the compound susceptible to various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in various solvents .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Structural Properties : The research by Sundaresan et al. (2010) explored the structural properties of a related molecule, noting the conformation of its pyrrolidine ring and the disorder in one of the phenyl rings and ethyl carboxylate group (Sundaresan et al., 2010).
Synthesis Methods : Milosevic et al. (2015) discussed microwave-assisted synthesis methods relevant to compounds with a piperidine structure, providing insights into efficient synthesis techniques (Milosevic et al., 2015).
Pharmacological and Biological Applications
Antituberculosis Activity : Jeankumar et al. (2013) synthesized and evaluated a series of compounds including a piperidinyl-thiazole-carboxylate for their antituberculosis activity and cytotoxicity, providing a potential application in medicinal chemistry (Jeankumar et al., 2013).
Complex Formation for Metal Ions : Research by Prakash et al. (2014) on a related piperazine derivative and its complexes with Ni(II), Zn(II), and Cd(II) provides insight into potential applications in metal ion binding and sensing (Prakash et al., 2014).
Chemical Reactivity and Properties
Reactivity and Synthesis : Black et al. (2000) investigated the reactivity of mono- and diester-substituted pyrrolines, which could inform the synthesis and manipulation of related compounds (Black et al., 2000).
Aldehyde Formation : Wang et al. (2017) described the synthesis of a compound with a piperidinyl-pyrrole structure, which is relevant for the development of anticancer drugs (Wang et al., 2017).
Unusual Chemical Reactions : Pelkey et al. (1996) reported on an abnormal reaction leading to a pyrrolo[2,3-b]indole ring system, showcasing unexpected reactivity patterns that could be relevant for novel synthesis pathways (Pelkey et al., 1996).
Synthesis of Heterocyclic Compounds : Bialy and Gouda (2011) demonstrated the use of cyanoacetamide in the synthesis of new benzothiophenes, illustrating the versatility of pyrrole derivatives in heterocyclic chemistry (Bialy & Gouda, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(4-nitro-2-pyrrol-1-ylphenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-18(22)14-7-11-20(12-8-14)16-6-5-15(21(23)24)13-17(16)19-9-3-4-10-19/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCKCFIZMIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-piperazine-1-carboxamidine](/img/structure/B1411038.png)









